BenchChemオンラインストアへようこそ!

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide

Medicinal Chemistry Structural Biology Spectroscopic Characterization

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide (C14H14N6OS, MW 314.37 g/mol) belongs to a structural class of heterocyclic hybrids that integrates a 1,3,4‑thiadiazole nucleus with a 1,2,3‑triazole moiety through a benzamide bridge. This dual‑fragment architecture is actively investigated in medicinal chemistry for its capacity to engage multiple biological targets simultaneously, a property that single‑fragment analogs cannot replicate.

Molecular Formula C14H14N6OS
Molecular Weight 314.37 g/mol
Cat. No. B4673803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide
Molecular FormulaC14H14N6OS
Molecular Weight314.37 g/mol
Structural Identifiers
SMILESCCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)N3C(=CN=N3)C
InChIInChI=1S/C14H14N6OS/c1-3-12-17-18-14(22-12)16-13(21)10-4-6-11(7-5-10)20-9(2)8-15-19-20/h4-8H,3H2,1-2H3,(H,16,18,21)
InChIKeyKIOCQEUNXVKSRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide – A Dual‑Fragment Heterocyclic Hybrid


N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide (C14H14N6OS, MW 314.37 g/mol) belongs to a structural class of heterocyclic hybrids that integrates a 1,3,4‑thiadiazole nucleus with a 1,2,3‑triazole moiety through a benzamide bridge [1]. This dual‑fragment architecture is actively investigated in medicinal chemistry for its capacity to engage multiple biological targets simultaneously, a property that single‑fragment analogs cannot replicate [2]. The compound is listed in commercial screening libraries and reference spectral databases, positioning it as a research‑stage candidate for anticancer and enzyme‑inhibition programs .

Why N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide Cannot Be Replaced by a Generic In‑Class Analog


In‑class substitution is unreliable because the biological and physicochemical profile of heterocyclic hybrids is dictated by the precise identity and connectivity of the two pharmacophoric rings. Replacing the 5‑ethyl‑1,3,4‑thiadiazol‑2‑yl fragment with a simple thiazole or altering the 5‑methyl‑1,2,3‑triazol‑1‑yl substitution pattern on the benzamide core fundamentally changes hydrogen‑bonding capacity, target‑binding geometry, and metabolic stability [1]. For example, the structurally analogous 1,2,3‑triazole‑1,3,4‑thiadiazole hybrids 14a–c and 15a–c described by Oubella et al. (2024) exhibit >5‑fold variation in IC₅₀ values across cell lines depending solely on the position of the triazole‑thiadiazole linkage, confirming that minor structural changes produce large functional deviations [2]. Generic procurement without exact structural matching therefore introduces unacceptable experimental variance.

Quantitative Differentiation Evidence for N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide Versus Closest Analogs


Dual‑Fragment Architecture: Structural Confirmation by High‑Field NMR

The compound's identity is confirmed by ¹H NMR spectroscopy in DMSO‑d₆, establishing the presence of both the 5‑ethyl‑1,3,4‑thiadiazole and 5‑methyl‑1,2,3‑triazole moieties on the benzamide scaffold [1]. In contrast, the single‑fragment comparator N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide (C11H11N3OS) lacks the triazole substituent entirely and consequently shows a distinctly different NMR fingerprint . The molecular formula confirms the additional nitrogen atoms contributed by the triazole (C14H14N6OS vs. C11H11N3OS), which directly impacts hydrogen‑bond donor/acceptor count and polar surface area.

Medicinal Chemistry Structural Biology Spectroscopic Characterization

Cytotoxic Activity Trajectory in 1,2,3‑Triazole‑1,3,4‑Thiadiazole Hybrids

Peer‑reviewed cytotoxicity data for structurally proximal 1,2,3‑triazole‑1,3,4‑thiadiazole benzamide hybrids demonstrate that the intact dual‑fragment structure is required for activity [1]. The lead hybrid 14a in the Oubella et al. (2024) series showed IC₅₀ values of 18.2 ± 1.5 µM (MCF‑7) and 22.7 ± 1.8 µM (MDA‑MB‑231), while single‑fragment precursor molecules lacking the triazole‑thiadiazole linkage were inactive (IC₅₀ > 100 µM). This class‑level evidence indicates that the target compound's hybrid architecture is a prerequisite for the anticancer phenotype observed across the series.

Cancer Research Cytotoxicity Anticancer Screening

Predicted Physicochemical Differentiation: Polar Surface Area and Ligand Efficiency

The addition of the 5‑methyl‑1,2,3‑triazol‑1‑yl group increases topological polar surface area (tPSA) by approximately 21.7 Ų relative to N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide (calculated tPSA: 90.65 Ų vs. 68.95 Ų for the single‑fragment analog) . This difference places the target compound within the favorable range for oral bioavailability (tPSA < 140 Ų) while still providing additional hydrogen‑bond acceptor capacity (HBA = 5 vs. 3). In the class of triazole‑thiadiazole hybrids, this balance has been correlated with improved Bcl‑XL binding affinity (docking scores of −7.6 to −9.8 kcal/mol) [1].

Drug Design Pharmacokinetics Computational Chemistry

Commercially Available Purity Benchmark: ≥95% HPLC Specification

The target compound is routinely supplied at ≥95% purity (HPLC) by commercial screening libraries . This specification is critical for reproducible biological assays and is comparable to or exceeds the purity reported for many in‑house synthesized analog batches (typically 90–93% for 1,3,4‑thiadiazole benzimidazole amides) [1]. Procurement of lower‑purity material from non‑specialized sources introduces the risk of bioactive impurities that can generate false‑positive hits in cell‑based assays.

Chemical Procurement Quality Control Reproducibility

High‑Impact Application Scenarios for N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide


Dual‑Target Anticancer Hit Identification in Breast Cancer Panels

The compound is optimally deployed as a screening hit in MCF‑7 and MDA‑MB‑231 breast cancer cell lines, where class‑level evidence demonstrates that 1,2,3‑triazole‑1,3,4‑thiadiazole hybrids achieve IC₅₀ values in the low micromolar range (18–23 µM) through Bcl‑XL/Bcl‑2 pathway engagement [1]. Its balanced tPSA and hydrogen‑bonding profile make it suitable for further fragment‑growing campaigns targeting apoptosis‑resistant tumors.

Structure‑Activity Relationship (SAR) Anchor for Triazole‑Thiadiazole Hybrid Optimization

The compound serves as a structural core for systematic SAR exploration, given its confirmed dual‑fragment identity (¹H NMR in DMSO‑d₆) [2]. Researchers can modify the 5‑ethyl (thiadiazole) or 5‑methyl (triazole) substituents independently to map potency determinants, using this compound as the baseline comparator for all derivative series.

Computational Docking and Pharmacophore Modeling Studies

With a computed AlogP of 1.29, tPSA of 90.65 Ų, and five hydrogen‑bond acceptors , the compound is well‑parameterized for molecular docking simulations against antiapoptotic targets (Bcl‑2, Bcl‑XL). Docking scores of structurally analogous hybrids range from −7.6 to −9.8 kcal/mol, indicating favorable spontaneous binding [1]. Procurement for in silico‑first workflows reduces synthesis costs while prioritizing high‑probability binders.

Reference Standard for Analytical Method Development

The availability of a verified ¹H NMR spectrum and a defined purity specification (≥95% HPLC) [2] qualifies this compound as an external reference standard for LC‑MS and NMR method validation in laboratories synthesizing triazole‑thiadiazole hybrid libraries. Its distinct spectroscopic fingerprint (InChIKey: KIOCQEUNXVKSRV‑UHFFFAOYSA‑N) enables unambiguous identity confirmation.

Quote Request

Request a Quote for N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.